Triallylmethylsilane: A Comprehensive Technical Guide for Advanced Applications
Triallylmethylsilane: A Comprehensive Technical Guide for Advanced Applications
An In-depth Exploration of a Versatile Organosilicon Compound for Researchers, Scientists, and Drug Development Professionals
Triallylmethylsilane, a key organosilicon compound, presents a versatile platform for a multitude of applications in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and diverse applications, grounded in established scientific principles and practical insights.
Core Properties of Triallylmethylsilane
A foundational understanding of a chemical compound begins with its essential identifiers and physical characteristics. Triallylmethylsilane is no exception.
| Property | Value | Source(s) |
| CAS Number | 1112-91-0 | [1][2] |
| Molecular Formula | C10H18Si | [1][2] |
| Molecular Weight | 166.34 g/mol | [1][2] |
| Appearance | Transparent liquid | [1][2] |
| Boiling Point | 95 °C (52 mmHg) | [1][2] |
| Density | 0.775 g/cm³ | [1][2] |
| Flash Point | 22 °C | [1][2] |
Synthesis of Triallylmethylsilane: A Practical Approach
The synthesis of triallylmethylsilane is most commonly and efficiently achieved through the Grignard reaction. This method involves the reaction of a suitable chlorosilane with an allyl Grignard reagent, offering a reliable route to the desired product. The causality behind this choice of reaction lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon center of the chlorosilane, leading to the formation of a stable carbon-silicon bond.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines a standard laboratory procedure for the synthesis of triallylmethylsilane.
Materials:
-
Methyltrichlorosilane (CH₃SiCl₃)
-
Magnesium turnings
-
Allyl bromide (CH₂=CHCH₂Br)
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Methyltrichlorosilane:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of methyltrichlorosilane in anhydrous diethyl ether dropwise to the cooled Grignard reagent. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure triallylmethylsilane.
-
Caption: Workflow for the synthesis of triallylmethylsilane.
Spectroscopic Characterization
Expected ¹H NMR (CDCl₃, 300 MHz):
-
δ 5.8-6.0 ppm (m, 3H): Protons on the internal carbon of the allyl groups (-CH=).
-
δ 4.8-5.0 ppm (m, 6H): Terminal protons of the allyl groups (=CH₂).
-
δ 1.5-1.7 ppm (d, 6H): Protons on the methylene groups adjacent to the silicon atom (-Si-CH₂-).
-
δ 0.0-0.1 ppm (s, 3H): Protons of the methyl group attached to the silicon atom (Si-CH₃).
Expected ¹³C NMR (CDCl₃, 75 MHz):
-
δ 134-135 ppm: Internal carbons of the allyl groups (-CH=).
-
δ 114-115 ppm: Terminal carbons of the allyl groups (=CH₂).
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δ 20-22 ppm: Methylene carbons adjacent to the silicon atom (-Si-CH₂-).
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δ -5 to -7 ppm: Methyl carbon attached to the silicon atom (Si-CH₃).
Applications in Polymer Chemistry
The presence of three reactive allyl groups makes triallylmethylsilane a valuable monomer and crosslinking agent in polymer synthesis.
Crosslinking Agent in Silicone Elastomers
Triallylmethylsilane can be incorporated into silicone polymer backbones to introduce pendant allyl groups. These groups can then undergo crosslinking reactions, typically through hydrosilylation with a silicon hydride-containing crosslinker, to form a stable three-dimensional network. This process is fundamental to the curing of some silicone elastomers, imparting them with enhanced mechanical strength, thermal stability, and chemical resistance.[3][4][5][6][7]
Caption: Crosslinking of silicone polymers using triallylmethylsilane.
Monomer in Radical Polymerization
The allyl groups of triallylmethylsilane can participate in radical polymerization, although they are generally less reactive than vinyl monomers.[8][9][10][11] This can lead to the formation of highly crosslinked polymers or the incorporation of silicon-containing moieties into polymer chains, thereby modifying the properties of the final material. The resulting polymers may exhibit improved thermal stability and hydrophobicity.
Applications in Organic Synthesis
The reactivity of the allyl groups in triallylmethylsilane also makes it a useful reagent in organic synthesis.
Thiol-Ene Click Chemistry
The allyl groups of triallylmethylsilane are excellent substrates for the thiol-ene "click" reaction.[12][13][14][15] This reaction, which proceeds via a radical mechanism, allows for the efficient and regioselective addition of thiols across the double bonds. This provides a powerful method for the functionalization of the silane with a wide variety of sulfur-containing molecules, opening up avenues for the synthesis of novel organosilicon compounds with tailored properties.[2][12][13][14][15]
Caption: Thiol-ene reaction with triallylmethylsilane.
Safety and Handling
Triallylmethylsilane is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry place away from sources of ignition.
Conclusion
Triallylmethylsilane is a versatile and valuable compound for researchers in both polymer chemistry and organic synthesis. Its trifunctional nature allows for its use as a crosslinking agent to enhance the properties of silicone elastomers and as a monomer for the creation of novel silicon-containing polymers. Furthermore, its reactivity in thiol-ene click chemistry provides a robust platform for the synthesis of functionalized organosilanes. A thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its full potential in the development of advanced materials and complex molecules.
References
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available at: [Link]
-
Zhang, W., et al. (2018). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Nature Communications, 9(1), 1-9. Available at: [Link]
-
Wikipedia. Radical polymerization. Available at: [Link]
-
MDPI. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers, 10(12), 1403. Available at: [Link]
-
Wikipedia. Thiol-ene reaction. Available at: [Link]
-
Anisimov, A. G., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(15), 3123. Available at: [Link]
-
Rubber World. (2024). Chemistry behind various crosslinking techniques in silicone elastomers. Available at: [Link]
-
HOWREN SILICONES. Cross Linking Agents. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.9: Radical Polymerization. Available at: [Link]
-
Anisimov, A. G., et al. (2021). Thiol-ene click reaction with preservation of the Si-H bond: a new approach for the synthesis of functional organosilicon compounds. New Journal of Chemistry, 45(5), 2345-2351. Available at: [Link]
-
MDPI. (2012). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Available at: [Link]
-
Co-Formula. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents. Available at: [Link]
-
Chen, M., Zhong, M., & Johnson, J. A. (2016). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews, 116(17), 10167-10211. Available at: [Link]
-
YouTube. (2016). Radical polymerization mechanism. Available at: [Link]
-
ResearchGate. (2011). ChemInform Abstract: Thiol-Ene Click Reaction as a General Route to Functional Trialkoxysilanes for Surface Coating Applications. Available at: [Link]
-
ResearchGate. (2015). Radical chemistry in polymer science: an overview and recent advances. Available at: [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
Royal Society of Chemistry. (2012). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Available at: [Link]
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Available at: [Link]
Sources
- 1. Allyltrimethylsilane(762-72-1) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rubberworld.com [rubberworld.com]
- 6. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents [cfmats.com]
- 7. howrensilicones.com [howrensilicones.com]
- 8. Radical polymerization - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Radical chemistry in polymer science: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 13. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]
- 15. researchgate.net [researchgate.net]
